OCH1 protein - 147954-51-6

OCH1 protein

Catalog Number: EVT-1520996
CAS Number: 147954-51-6
Molecular Formula: C8H13NO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The OCH1 gene was first identified in Saccharomyces cerevisiae, where it was shown to be involved in the elongation of mannose outer chains on glycoproteins. The protein has a molecular weight of approximately 55 kDa and consists of 480 amino acids, including four potential N-linked glycosylation sites . OCH1 is classified under the family of mannosyltransferases, enzymes that transfer mannose residues to specific acceptor molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of OCH1 protein can be achieved through recombinant DNA technology using yeast expression systems. The most common method involves:

  1. Gene Cloning: The OCH1 gene is cloned into a suitable expression vector.
  2. Transformation: The vector is introduced into a yeast host such as Pichia pastoris or Saccharomyces cerevisiae.
  3. Induction: Protein expression is induced using specific carbon sources (e.g., methanol for Pichia pastoris).
  4. Isolation: Post-induction, OCH1 protein is isolated from cell lysates using affinity chromatography or other purification techniques.

Recent studies have demonstrated that knocking out the OCH1 gene in Pichia pastoris leads to the production of proteins with shorter and more homogeneous glycan structures, enhancing their utility in biopharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The OCH1 protein features a type II membrane topology with a single transmembrane domain near its N-terminus. The large C-terminal region resides in the lumen of the endoplasmic reticulum, where it interacts with substrate oligosaccharides . Structural studies reveal that OCH1 exists in multiple glycosylated forms (58-66 kDa), reflecting its post-translational modifications.

Key structural data includes:

  • Molecular Weight: Approximately 55 kDa.
  • Amino Acid Length: 480 residues.
  • Glycosylation Sites: Four potential N-linked glycosylation sites.
Chemical Reactions Analysis

Reactions and Technical Details

OCH1 catalyzes the transfer of mannose from donor substrates (typically GDP-mannose) to specific acceptors, primarily core oligosaccharides. This reaction is critical for initiating the outer chain elongation of N-linked glycans on secretory proteins. The enzymatic activity can be characterized by:

  • Substrate Specificity: OCH1 preferentially acts on specific core oligosaccharides, such as Man8GlcNAc2.
  • Kinetics: Reaction rates can be influenced by factors like pH, temperature, and substrate concentration.

Studies have shown that mutations or knockouts of the OCH1 gene significantly alter glycosylation patterns, leading to less complex glycan structures that can improve the efficacy and consistency of therapeutic proteins .

Mechanism of Action

Process and Data

The mechanism by which OCH1 functions involves several steps:

  1. Substrate Binding: The enzyme binds to its substrate oligosaccharide within the Golgi apparatus.
  2. Mannose Transfer: Using GDP-mannose as a donor, OCH1 catalyzes the transfer of mannose to the core oligosaccharide.
  3. Product Release: The modified oligosaccharide is then released, allowing further processing by other glycosyltransferases.

This process is essential for generating properly folded and functional glycoproteins necessary for cellular functions and therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OCH1 protein exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers but may require specific conditions for optimal solubility due to its membrane-bound nature.
  • Stability: Stability can vary based on post-translational modifications; less glycosylated forms tend to be more stable under certain conditions.
  • Isoelectric Point: Varies depending on glycosylation status; typically falls within a physiological pH range conducive to enzymatic activity.

Experimental analyses have shown that alterations in glycosylation can affect both the activity and stability of proteins produced with or without functional OCH1 .

Applications

Scientific Uses

OCH1 protein has significant applications in biotechnology and pharmaceutical development:

  • Biopharmaceutical Production: By manipulating OCH1 expression, researchers can produce recombinant proteins with desired glycosylation patterns for therapeutic use.
  • Glycoengineering: Targeting OCH1 allows for precise control over glycan structures, improving drug efficacy and reducing immunogenicity.
  • Enzyme Characterization: Studies on OCH1 contribute to understanding glycosylation processes critical for various biological functions.
Introduction to OCH1 Protein

Historical Discovery and Nomenclature Evolution

The OCH1 gene (Outer CHain elongation 1) was first identified in Saccharomyces cerevisiae through complementation cloning of a temperature-sensitive mutant strain exhibiting deficient mannose outer chain elongation at restrictive temperatures [2] [6]. Early work characterized the och1 mutant as lacking polymannose outer chains on glycoproteins, leading to impaired cell growth and altered cell wall morphology [2]. Gene disruption studies confirmed OCH1 was non-essential but critical for vegetative growth under stress conditions [6]. The nomenclature evolved from early genetic designations ("och1") to the systematic name YGL038C in the S. cerevisiae genome database, with aliases including LDB12 and NGD29 reflecting additional genetic interactions or phenotypes [1]. Homologs were subsequently identified across fungi—Neurospora crassa (NCU00609), Kluyveromyces lactis (KIOCH1), and Schizosaccharomyces pombe (SPOCH1)—demonstrating evolutionary conservation of function in initiating outer chain glycosylation [3] [4] [7].

Table 1: Historical Milestones in OCH1 Characterization

YearDiscoveryOrganism
1992Cloning of OCH1 via complementation of ts phenotypeS. cerevisiae
1992Biochemical confirmation as α-1,6-mannosyltransferaseS. cerevisiae
2001Identification of functional homolog and substrate specificityS. pombe
2010Characterization of cell wall defects in knockout mutantN. crassa
2018Silencing demonstrates role in immune evasion and virulenceS. schenckii

Structural and Functional Overview of α-1,6-Mannosyltransferases

Och1 proteins are type II transmembrane glycosyltransferases residing in the Golgi apparatus. The S. cerevisiae Och1p comprises 480 amino acids (55 kDa) with four structural domains:

  • A short N-terminal cytoplasmic tail (residues 1–12)
  • A transmembrane helix (residues 13–35) anchoring it to the Golgi membrane
  • A stem region (residues 36–100)
  • A large C-terminal catalytic domain (residues 101–480) facing the Golgi lumen [1] [6]

The enzyme contains four conserved N-glycosylation sites (Asn-X-Ser/Thr), which are modified to form mature glycoproteins of 58–66 kDa—consistent with addition of core N-glycans (Man~8–9GlcNAc~2~) [6]. The catalytic domain features a DXD motif (Asp142-Asp144 in ScOch1p), critical for Mn²⁺-dependent mannosyltransferase activity [6]. Functional studies using recombinant enzymes reveal Och1p specifically transfers mannose from GDP-mannose to the α-1,6 position of the trimannosyl core (Manα1,3Manα1,6Manβ1,4GlcNAcβ1,4GlcNAc-Asn) [2] [7]. Unlike S. cerevisiae Och1p, which primarily acts on Man~8~GlcNAc~2~, the S. pombe homolog exhibits broader substrate specificity, initiating both mannan and galactomannan outer chains [7].

Table 2: Structural and Functional Properties of Fungal Och1 Proteins

PropertyS. cerevisiaeS. pombeN. crassa
Amino acids480488398
Predicted MW (kDa)55.256.145.8
Transmembrane DomainResidues 13–35Residues 15–37Residues 12–34
Catalytic MotifD¹⁴²VDD¹⁴⁶IDD¹³⁶VD
Preferred AcceptorMan~8~GlcNAc~2~Man~9~GlcNAc~2~Man~8-9~GlcNAc~2~

Role in N-Linked Glycosylation Pathways

Och1p is the initiating enzyme for outer chain elaboration of N-glycans in the Golgi apparatus. Following trimming of the Glc~3~Man~9~GlcNAc~2~ precursor in the ER to Man~8~GlcNAc~2~, Och1p adds the first α-1,6-linked mannose to the α-1,3-branched mannose residue [2] [6]. This reaction is the committed step for polymannose outer chain synthesis:

  • Core Modification: Och1p uses GDP-mannose to attach α-1,6-Man to Man~8~GlcNAc~2~, forming Man~9~GlcNAc~2~.
  • Backbone Elongation: Subsequent α-1,6-mannosyltransferases (e.g., Mnn9, Van1) extend the α-1,6 backbone.
  • Branching: α-1,2- and α-1,3-mannosyltransferases (e.g., Mnn2, Mnn1) add side chains [1] [4].

Disruption of OCH1 results in severely truncated glycans:

  • S. cerevisiae: Glycoproteins lack outer chains, exhibiting core Man~8-10~GlcNAc~2~ structures instead of wild-type Man~>50~GlcNAc~2~ [2] [6].
  • K. lactis: Kloch1Δ mutants reduce glycans from Man~>30~GlcNAc~2~ to Man~13-14~GlcNAc~2~ [4].
  • N. crassa: och-1 knockout eliminates α-1,6-mannose residues in galactomannan, reducing mannose content by 90% [3].

These alterations impair glycoprotein trafficking and cell wall assembly. In N. crassa, och-1 mutants fail to covalently integrate key cell wall proteins (e.g., ACW-1, GEL-1), leading to hypersecretion and weakened walls [3]. Pathogenic fungi like Sporothrix schenckii require Och1-mediated glycosylation for immune evasion; silenced strains show reduced TNFα/IL-6 stimulation and attenuated virulence in mice [5].

Table 3: Glycan Structural Changes in OCH1 Mutants

SpeciesWild-Type GlycansOCH1 Mutant GlycansFunctional Consequence
S. cerevisiaeMan~>50~GlcNAc~2~Man~8-10~GlcNAc~2~Temperature sensitivity; cell wall defects
K. lactisMan~>30~GlcNAc~2~Man~13-14~GlcNAc~2~Reduced hypermannosylation
N. crassaGalactomannan with α-1,6-ManLacks α-1,6-Man; ↓ mannose/galactoseDefective wall protein cross-linking
S. schenckii (silenced)Rhamnomannan chainsTruncated N-glycansAltered cytokine response; ↓ virulence

Key Compound List

  • OCH1 Protein: Core subject (α-1,6-mannosyltransferase)
  • GDP-mannose: Sugar donor substrate
  • Man~8~GlcNAc~2~: Primary acceptor substrate
  • Galactomannan: N. crassa-specific glycan requiring Och1 initiation
  • Rhamnomannan: S. schenckii cell wall glycoconjugate

Properties

CAS Number

147954-51-6

Product Name

OCH1 protein

Molecular Formula

C8H13NO2S

Synonyms

OCH1 protein

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